5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide
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Overview
Description
The compound 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, oxazole, pyrimidine, triazole, and isoindole, which contribute to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide involves multiple steps, each requiring specific reagents and conditions. The synthesis typically starts with the preparation of the core structures, such as the pyrrolo[2,3-d]pyrimidine and triazole rings, followed by the introduction of the tert-butyl oxazole and isoindole moieties. The final step involves the coupling of these intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
The compound 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxazole and pyrimidine rings can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the oxazole ring can produce amine derivatives.
Scientific Research Applications
The compound 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,3-triazoles: These compounds share the triazole ring and have similar reactivity patterns.
4-amino-5-substituted-1,2,4-triazole-3-thiones: These compounds have similar biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of 5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C44H49N13O6 |
---|---|
Molecular Weight |
855.9 g/mol |
IUPAC Name |
5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide |
InChI |
InChI=1S/C44H49N13O6/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62) |
InChI Key |
BQDQZCCNJKVYDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
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